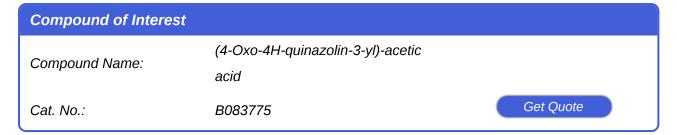


Biological activity of (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives

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An In-depth Technical Guide on the Biological Activity of **(4-Oxo-4H-quinazolin-3-yl)-acetic** acid Derivatives

Introduction

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. [1][2][3] Specifically, derivatives of (4-Oxo-4H-quinazolin-3-yl)-acetic acid have garnered significant attention from researchers due to their potent and diverse pharmacological effects. These compounds serve as crucial intermediates in the synthesis of molecules designed to target key enzymes and receptors implicated in various disease pathologies.[4] This technical guide provides a comprehensive overview of the principal biological activities associated with these derivatives—namely anticancer, anti-inflammatory, and antimicrobial effects—supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental frameworks.

Anticancer Activity

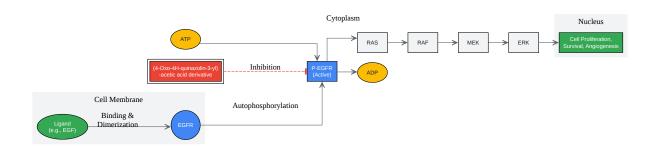
Derivatives of **(4-Oxo-4H-quinazolin-3-yl)-acetic acid** have been extensively investigated for their potential as anticancer agents.[1][5][6] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[7][8][9]



Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target.[9]

Mechanism of Action: EGFR Inhibition

EGFR signaling is initiated by the binding of a ligand (like EGF), which causes the receptor to dimerize and autophosphorylate its tyrosine kinase domain. This triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and inhibiting apoptosis. Quinazolinone derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site within the EGFR kinase domain and blocking the signaling cascade that leads to tumor growth.[8][9]



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Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

The anticancer effects also manifest through other mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M or G1/S phase.[1] [10][11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and antiproliferative activities of these derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values are key metrics for quantifying efficacy.



Compound ID/Series	Cancer Cell Line	Activity Metric	Value (μM)	Reference
Compound 6d	MCF-7 (Breast)	IC50	1.58	[7]
Compound 6d	EGFR Kinase	IC50	0.77	[7]
Compound 6d	NCI-H460 (Lung)	GI ₅₀	0.789	[10][12]
Compound 6d	EGFR Kinase	IC ₅₀	0.069	[10][12]
Compound 8b	EGFR Kinase	IC ₅₀	0.00137	[8]
Compound 101	L1210 (Leukemia)	IC50	5.8	[1]
Compound 19	MCF-7 (Breast)	IC ₅₀	>100	[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.
- Compound Treatment: The cells are then treated with various concentrations of the (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against



compound concentration.[11][14]



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Caption: General experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Quinazolinone derivatives, including those with the **(4-oxo-4H-quinazolin-3-yl)-acetic acid** core, exhibit significant anti-inflammatory properties.[15] The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation.

Quantitative Data: In Vivo Anti-inflammatory Assays

The anti-inflammatory potential is typically assessed in animal models, with results measured as the percentage inhibition of inflammation compared to a control group.

Compound Series	Animal Model	Dose	% Edema Inhibition	Reference Standard
Azetidinones (11-16)	Carrageenan- induced paw edema	50 mg/kg	24.6 - 27.3%	Phenylbutazone
Thiazolidinones (17-22)	Carrageenan- induced paw edema	50 mg/kg	22.9 - 32.5%	Phenylbutazone
Compounds K15, K18, K19	Carrageenan- induced paw edema	100 mg/kg	"Very good activity"	Diclofenac Sodium
Novel Quinazoline Derivative	Carrageenan- induced paw edema	50 mg/kg	Comparable to Indomethacin	Indomethacin



References:[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.

- Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac sodium), and test groups.
- Compound Administration: The test compounds are administered orally (p.o.) at a specific dose (e.g., 50 or 100 mg/kg). The standard drug is administered to its respective group, and the control group receives the vehicle.
- Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
- Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.[16]

Antimicrobial Activity

The **(4-Oxo-4H-quinazolin-3-yl)-acetic acid** framework has also been incorporated into compounds with notable antimicrobial activity against a range of pathogenic bacteria and fungi. [3][17][18]

Quantitative Data: Antimicrobial Susceptibility

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), representing the lowest concentration of a drug that inhibits growth or kills the microorganism, respectively.



Compound ID	Microorganism	Activity Metric	Value (µg/mL)
Compound 4a-l series	S. aureus (Gram +)	MIC	100 - >500
Compound 4a-I series	E. coli (Gram -)	MIC	100 - >500
Compound 4a-I series	A. niger (Fungus)	MIC	200 - >500
Compound A-2	E. coli	-	"Excellent activity"
Compound A-3	A. niger	-	"Excellent activity"
Compound A-4	P. aeruginosa	-	"Excellent activity"

References:[18][19]

Experimental Protocol: Broth Dilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.[19]

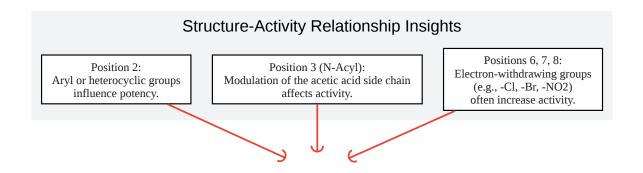
- Compound Preparation: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in test tubes or microtiter plates.
- Inoculation: Each tube or well is inoculated with a standardized suspension of the target microorganism.
- Incubation: The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of **(4-Oxo-4H-quinazolin-3-yl)-acetic acid** derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.[1]



- Position 2: Substitution at this position is critical. Incorporating aryl groups or other heterocyclic moieties can significantly influence activity.
- Position 3: The acetic acid group at N-3 is a key feature. Modifications of this side chain, such as forming amides or esters, can modulate the compound's properties.
- Quinazolinone Core (Positions 6, 7, 8): The presence of electron-withdrawing groups, such as halogens (e.g., bromo, chloro) or nitro groups, on the benzene ring of the quinazolinone core often enhances anticancer and anti-inflammatory activity.[7][20]



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Caption: Key structure-activity relationships for **(4-Oxo-4H-quinazolin-3-yl)-acetic acid** derivatives.

Conclusion

Derivatives of **(4-Oxo-4H-quinazolin-3-yl)-acetic acid** represent a versatile and highly promising class of pharmacologically active compounds. Their demonstrated efficacy as anticancer agents, primarily through EGFR inhibition, as well as their potent anti-inflammatory and antimicrobial activities, underscores their therapeutic potential. Future research focused on optimizing the substitution patterns on the quinazolinone scaffold, guided by the structure-activity relationships outlined herein, is expected to yield novel drug candidates with enhanced potency and selectivity for a range of challenging diseases.



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